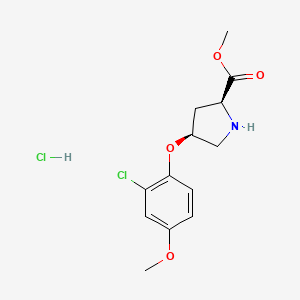
2-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride is a chemical compound with the molecular formula C12H26Cl2N2. It is a derivative of piperidine, a heterocyclic amine, and is often used in various scientific research applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride typically involves the reaction of 2-methylpiperidine with formaldehyde and hydrogen chloride. The reaction conditions often include:
Temperature: Moderate temperatures are usually sufficient for the reaction.
Solvent: Common solvents include ethanol or methanol.
Catalysts: Acidic catalysts such as hydrochloric acid are often used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, either batch or continuous processing methods are used.
Purification: The product is purified using techniques such as recrystallization or distillation to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and peracids.
Reducing Agents: Reducing agents such as lithium aluminum hydride are often used.
Solvents: Solvents like dichloromethane or acetonitrile are commonly used in these reactions.
Major Products
The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in different chemical syntheses .
Aplicaciones Científicas De Investigación
2-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: It is employed in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride involves its interaction with various molecular targets. It primarily acts on the central nervous system by modulating neurotransmitter activity. The compound binds to specific receptors and alters their function, leading to changes in neuronal signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-1-(2-thienylsulfonyl)piperidine
- 2-Methyl-1-(2-methylbenzoyl)piperidine
- 2-Methyl-1-(2-pyrrolidinyl)piperidine
Uniqueness
2-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This makes it particularly valuable in the synthesis of specialized pharmaceuticals and research chemicals .
Propiedades
Número CAS |
1220028-77-2 |
|---|---|
Fórmula molecular |
C12H25ClN2 |
Peso molecular |
232.79 g/mol |
Nombre IUPAC |
2-methyl-1-(piperidin-2-ylmethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C12H24N2.ClH/c1-11-6-3-5-9-14(11)10-12-7-2-4-8-13-12;/h11-13H,2-10H2,1H3;1H |
Clave InChI |
ZFCRDUBUDPEOCI-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1CC2CCCCN2.Cl.Cl |
SMILES canónico |
CC1CCCCN1CC2CCCCN2.Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-[(4-Chloro-2-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1424612.png)
![5-Chloro[1,1'-biphenyl]-2-yl 4-piperidinyl ether hydrochloride](/img/structure/B1424613.png)
![4-(((5-Chloro-[1,1'-biphenyl]-2-yl)oxy)methyl)piperidine hydrochloride](/img/structure/B1424614.png)

![3-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]piperidine hydrochloride](/img/structure/B1424618.png)



